molecular formula C16H20ClN3OS B2629742 1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one CAS No. 897471-80-6

1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one

Cat. No. B2629742
M. Wt: 337.87
InChI Key: LRLURLCMZHCHSB-UHFFFAOYSA-N
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Description

“1-(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)pentan-1-one” is a chemical compound that belongs to the class of benzothiazole derivatives . Benzothiazole derivatives are known for their wide range of biological activities such as antiviral, antipsychotic, antimicrobial, anti-HIV-1, and MC4 receptor agonistic activity .


Synthesis Analysis

The synthesis of similar benzothiazole derivatives involves a multi-step procedure . The process starts with the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of benzothiazole derivatives is characterized by IR, 1H NMR, 13C NMR, and mass spectral techniques . For instance, the 1H NMR spectrum of a similar compound showed a multiplet at around 7.36-7.40 ppm, which corresponds to the aromatic protons .


Chemical Reactions Analysis

Benzothiazole derivatives are known to exhibit various biological activities. For instance, some compounds have shown significant anti-inflammatory and analgesic activities . The anti-inflammatory activity is believed to be mediated chiefly through the inhibition of the biosynthesis of prostaglandins .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can be analyzed using various techniques such as IR, 1H NMR, 13C NMR, and mass spectral data . For instance, the mass spectrum of a similar compound showed a molecular ion peak at m/z 419 .

Scientific Research Applications

Synthesis and Characterization

Researchers have developed methods for synthesizing various derivatives of this compound, emphasizing its potential for chemical modification and application in medicinal chemistry. For instance, a study by Ahmed, Molvi, and Khan (2017) detailed the synthesis and characterization of related compounds, demonstrating their anti-inflammatory activity through in-vitro and in-vivo methods. These methods involved nucleophilic addition and subsequent evaluations using physicochemical parameters and spectral analysis, highlighting the compound's versatility for further pharmacological exploration (Ahmed, Molvi, & Khan, 2017).

Biological Activity

The compound and its derivatives have been investigated for various biological activities. For example, Tozkoparan, Gökhan, Kuepeli, Yeşilada, and Ertan (2004) synthesized a series of compounds showing significant anti-inflammatory and analgesic properties without inducing gastric lesions, indicating a promising profile for drug development (Tozkoparan, Gökhan, Kuepeli, Yeşilada, & Ertan, 2004). Additionally, Lv, Zhang, Wang, Pan, and Liu (2019) focused on a heterocyclic compound derived from the compound of interest, assessing its anti-bone cancer activity and molecular docking investigations to unveil potential antiviral activity, showcasing the compound's multifaceted potential in cancer research (Lv, Zhang, Wang, Pan, & Liu, 2019).

Antimicrobial Properties

The compound's derivatives have also been explored for their antimicrobial efficacy. Hamama, Ibrahim, Raoof, and Zoorob (2017) reported on the synthesis of novel 5-Phenyl-5H-thiazolo[4,3-b][1,3,4]thiadiazole systems, including piperazine derivatives, which were screened as antimicrobial agents, indicating the broad spectrum of activity against various microbial strains (Hamama, Ibrahim, Raoof, & Zoorob, 2017).

Future Directions

The development of new analogs of bioactive heterocyclic compounds like benzothiazole derivatives is a major challenge in synthetic organic and medicinal chemistry . Future research could focus on the synthesis of novel benzothiazole derivatives with improved biological activities and lesser side effects.

properties

IUPAC Name

1-[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN3OS/c1-2-3-4-15(21)19-7-9-20(10-8-19)16-18-13-6-5-12(17)11-14(13)22-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRLURLCMZHCHSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)N1CCN(CC1)C2=NC3=C(S2)C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(6-Chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one

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